(prop-2-en-1-yl)-lambda~5~-phosphane CAS No. 651779-55-4](/img/structure/B12527409.png)
[(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to a prop-2-en-1-yl group, a diphenyl group, and a (4-methylphenyl)imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane typically involves the following steps:
Formation of the Phosphane Core: The initial step involves the preparation of the phosphane core. This can be achieved by reacting triphenylphosphine with an appropriate alkylating agent under controlled conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a substitution reaction, where the phosphane core reacts with an allyl halide in the presence of a base.
Addition of the (4-Methylphenyl)imino Group: The final step involves the addition of the (4-methylphenyl)imino group through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphane core and allyl halide intermediates.
Continuous Flow Reactions: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification and Quality Control: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Amines: Resulting from the reduction of the imino group.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The imino and phosphane groups play crucial roles in stabilizing transition states and intermediates during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphane compound used widely in catalysis.
(4-Methylphenyl)phosphane: Similar structure but lacks the imino group.
Diphenylphosphane: Lacks the prop-2-en-1-yl group.
Uniqueness
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it a versatile compound in various chemical applications.
Eigenschaften
CAS-Nummer |
651779-55-4 |
|---|---|
Molekularformel |
C22H22NP |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(4-methylphenyl)imino-diphenyl-prop-2-enyl-λ5-phosphane |
InChI |
InChI=1S/C22H22NP/c1-3-18-24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)23-20-16-14-19(2)15-17-20/h3-17H,1,18H2,2H3 |
InChI-Schlüssel |
APEZGSFPXQEOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=P(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


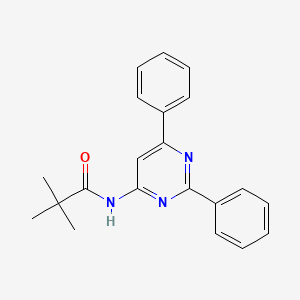
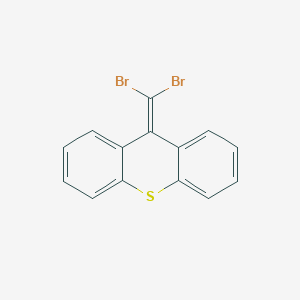


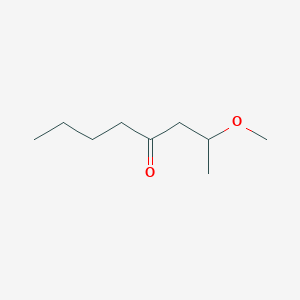
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
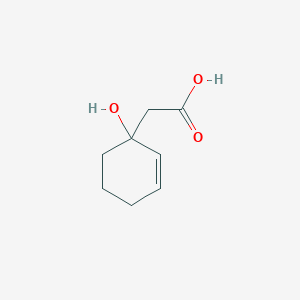
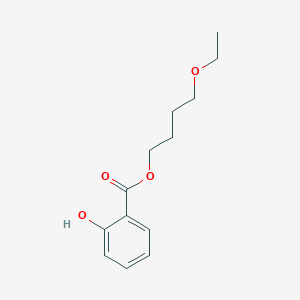
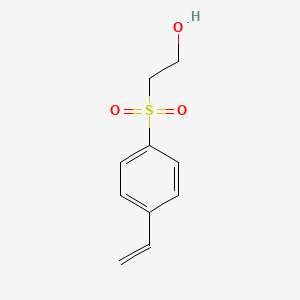
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)

![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)

